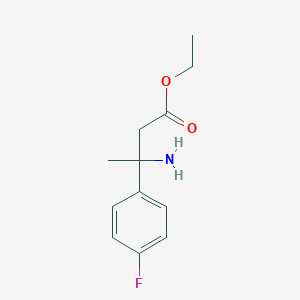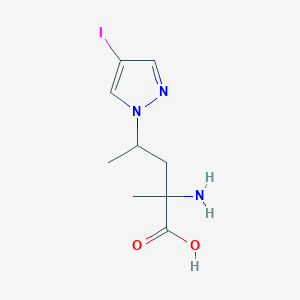
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is a compound that features an amino acid backbone with a pyrazole ring substituted with an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves the introduction of the pyrazole ring onto the amino acid backbone. This can be achieved through a series of reactions including halogenation, amination, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
化学反应分析
Types of Reactions
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
科学研究应用
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other amino acid derivatives with substituted pyrazole rings, such as:
- 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Uniqueness
The uniqueness of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro, bromo, and methyl counterparts. This makes it a valuable compound for exploring new chemical reactions and biological activities .
属性
分子式 |
C9H14IN3O2 |
|---|---|
分子量 |
323.13 g/mol |
IUPAC 名称 |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C9H14IN3O2/c1-6(3-9(2,11)8(14)15)13-5-7(10)4-12-13/h4-6H,3,11H2,1-2H3,(H,14,15) |
InChI 键 |
QDTNXIIHXQTEIY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C(=O)O)N)N1C=C(C=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
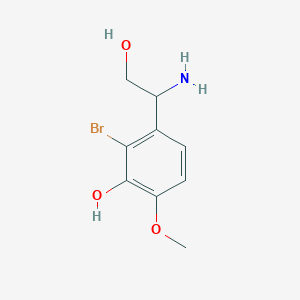
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
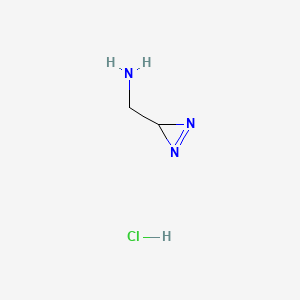
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
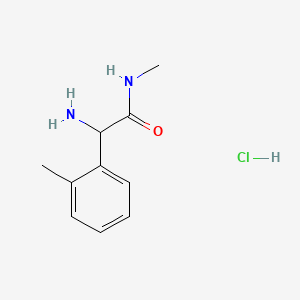
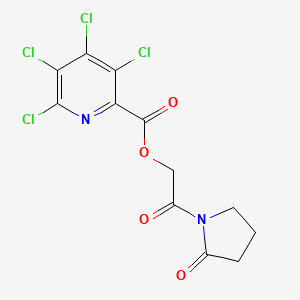
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
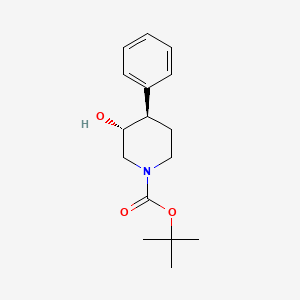
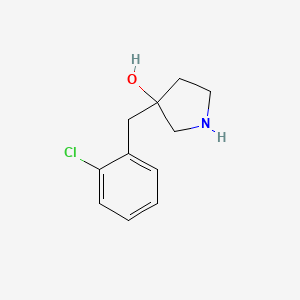
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
